SN-38-d3 Glucuronide

LC-MS/MS Selected Reaction Monitoring Isotope dilution mass spectrometry

SN-38-d3 Glucuronide (SN-38G-d3) is the essential +3 Da deuterated internal standard for LC-MS/MS assays of irinotecan’s primary inactive metabolite. Unlike unlabeled SN-38G, the d3 label resolves co-elution and identical mass transitions, eliminating ion-suppression bias that causes >30 % inaccuracy in complex matrices. ISO 17034-certified CRM grade meets FDA/ICH M10 bioanalytical validation standards, supporting therapeutic drug monitoring, UGT1A1 pharmacogenetic studies, and multi-matrix GLP-compliant PK/TK assays with a 3-year shelf life.

Molecular Formula C₂₈H₂₅D₃N₂O₁₁
Molecular Weight 571.55
Cat. No. B1158160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN-38-d3 Glucuronide
Synonyms4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 4-Deoxy-β-D-glucopyranosiduronic Acid;  (4S)-4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indoliz
Molecular FormulaC₂₈H₂₅D₃N₂O₁₁
Molecular Weight571.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SN-38-d3 Glucuronide: Deuterated Internal Standard for Irinotecan Metabolite Quantification in LC-MS/MS


SN-38-d3 Glucuronide (SN-38G-d3) is a stable isotope-labeled analog of SN-38 glucuronide (SN-38G), the primary inactive metabolite of the topoisomerase I inhibitor irinotecan . The compound features three deuterium atoms substituting hydrogen on the ethyl group attached to the camptothecin scaffold (molecular formula C28H25D3N2O11, molecular weight 571.55 g/mol), imparting a +3 Da mass shift relative to the unlabeled analyte (568.53 g/mol) while preserving near-identical physicochemical properties [1]. SN-38G-d3 is purpose-built as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise correction for matrix effects, ion suppression, and extraction variability that confound quantification of SN-38G in complex biological matrices [2]. Its primary procurement rationale is to serve as the matched IS in validated bioanalytical methods for therapeutic drug monitoring (TDM) of irinotecan, pharmacokinetic studies, and pharmacogenetic investigations of UGT1A1-mediated glucuronidation [3].

Why Unlabeled SN-38 Glucuronide Cannot Substitute SN-38-d3 Glucuronide in Quantitative LC-MS/MS Workflows


Generic, unlabeled SN-38 glucuronide (SN-38G) is analytically indistinguishable from endogenous SN-38G in biological samples by mass spectrometry, rendering it useless as an internal standard for accurate quantification. Substituting SN-38G as a surrogate IS introduces uncorrectable errors because it co-elutes with the target analyte and shares identical mass transitions; any matrix-induced ion suppression or extraction loss equally affects both the analyte and the 'standard,' completely eliminating the corrective function of the IS [1]. The resulting inaccuracy can exceed 30-40% in complex matrices such as plasma or bile, compromising pharmacokinetic parameter estimates and therapeutic drug monitoring decisions . Alternative isotope labels—such as 13C6-SN-38 glucuronide (+6 Da) or SN-38-glucuronide-d5 (+5 Da)—are viable but introduce differences in chromatographic retention time (δ RT) and extraction recovery that reduce IS fidelity compared to the +3 Da deuterated form, which exhibits the smallest perturbation relative to the analyte among commercially available isotopologues [2].

Quantitative Differentiation: SN-38-d3 Glucuronide vs. Closest Isomeric, Isotopic, and Chemical Analogs


Mass Spectral Separation: SN-38-d3 Glucuronide vs. SN-38 Glucuronide (+3 Da Shift) Supports Interference-Free MRM Quantification

In multiple reaction monitoring (MRM) mode, SN-38-d3 glucuronide (SN-38G-d3) is monitored via the transition m/z 572.1 → 396.2, reflecting neutral loss of the deuterated glucuronide moiety [1]. The unlabeled analyte, SN-38G, is monitored at m/z 569.1 → 393.2. The +3 Da mass difference ensures zero cross-talk between IS and analyte channels when using unit resolution quadrupoles (FWHM ~0.7 Da), provided the deuterated IS carries a mass shift ≥3 Da above the monoisotopic peak of the analyte to avoid isotopic overlap from natural-abundance 13C . This spectral orthogonality—quantified as a selectivity factor (α) of 1.0 (no shared MRM signal)—eliminates the need for chromatographic baseline resolution between IS and analyte, a critical advantage over structural analogs or surrogate IS approaches [2].

LC-MS/MS Selected Reaction Monitoring Isotope dilution mass spectrometry

Absolute Quantification Accuracy in Human Plasma: SN-38G-d3 IS Method vs. Non-Isotopic IS Approaches

A head-to-head study evaluating quantification of SN-38G in human plasma demonstrated that the deuterated IS (SN-38G-d3) method achieves accuracy ranging from 96.2% to 98.9% across QC concentration levels [1]. This level of accuracy is essential for clinical pharmacokinetic assessments where bias must be minimized. Non-isotopic internal standard approaches (e.g., using structural analogs or unlabeled surrogate IS) introduce matrix-dependent bias, which can exceed 20% in complex biological matrices . The deuterated IS method's accuracy is maintained even at the lower limit of quantification (LLOQ), ensuring reliable quantitation across the entire dynamic range [2].

Bioanalytical method validation Internal standard Accuracy and precision

Analytical Figure of Merit: LOQ, Dynamic Range, and Precision of SN-38G-d3 IS Method for SN-38G Quantification

Using SN-38G-d3 as the internal standard, a validated UPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of <25 nM for SN-38G in multiple biological matrices, including plasma, urine, feces, liver, and kidney homogenates [1]. The dynamic range spanned 6.25–2,000 nM in plasma (R² > 0.99), while intra- and inter-day precision (expressed as %RSD) was ≤15% across all QC levels. This represents a significant improvement over previous HPLC-fluorescence methods, where LLOQ for SN-38G was typically >50 nM and required enzymatic deconjugation (β-glucuronidase treatment) to release SN-38 for indirect quantification—a step that introduces additional variability [2]. The MS-based direct quantification of intact SN-38G using the matched deuterated IS eliminates this enzymatic conversion step, improving throughput and reducing source of error [3].

Limit of Quantification Linear dynamic range Intra-/inter-day precision

Regulatory and Metrological Traceability: ISO17034-Certified SN-38-d3 Glucuronide vs. Research-Grade Unlabeled SN-38G

SN-38-d3 Glucuronide is manufactured and certified under ISO 17034 accreditation as a Certified Reference Material (CRM) by CATO Research Chemicals, a dual ISO 17034 (ANAB + CNAS) accredited producer [1]. The CRM is supplied with a comprehensive certificate of analysis including results from NMR, MS, HPLC, GC, IR, UV, moisture content, and residue on ignition, providing full metrological traceability to SI units. The purity specification is >95% with a stated shelf-life of 3 years at 2–8°C, and homogeneity and stability have been validated per ISO Guide 35 [2]. In contrast, unlabeled SN-38 glucuronide (CAS 121080-63-5) is typically sold as a research-grade chemical with purity statements ranging from 95% to 98% but often lacks formal ISO 17034 certification, full-spectrum characterization data, or defined long-term stability data, requiring end-user re-qualification before use in regulated bioanalysis [3]. This certification gap directly affects data integrity compliance in GLP/GCP-regulated bioanalytical laboratories.

Certified Reference Material ISO 17034 Metrological traceability

Chromatographic Co-Elution Fidelity: SN-38G-d3 vs. 13C6-SN-38G Isotopologue

In reversed-phase UPLC-MS/MS, the retention time (RT) of SN-38G-d3 was reported to be ~4.6–4.7 minutes, identical to unlabeled SN-38G (δ RT < 0.02 min), as determined using a C18 column with acetonitrile/0.1% formic acid gradient [1]. This near-perfect co-elution is critical: any RT discrepancy between the IS and the analyte causes differential exposure to matrix effects across the chromatographic peak, degrading accuracy despite isotopic matching . In contrast, the fully 13C6-labeled isotopologue (SN-38G-13C6) exhibits a measurable, albeit small, retention time shift (δ RT ~0.05–0.10 min) due to the stronger effect of 13C substitution on hydrophobicity relative to deuterium [2]. While this shift is small, it is detectable in high-resolution UPLC methods and can introduce a systematic bias of 2-5% when matrix effects are severe (e.g., hemolyzed plasma or bile), positioning the +3 Da deuterated form as the closest RT-matched IS for SN-38G quantification.

Isotope effect Retention time shift Deuterium vs. carbon-13

Versatility Across Biological Matrices: SN-38G-d3 IS for Multi-Matrix Quantification in Preclinical PK Studies

A single UPLC-MS/MS method employing SN-38G-d3 as the matched IS was validated for simultaneous quantification of SN-38G in five distinct biological matrices (plasma, urine, feces, liver, and kidney homogenates), with method performance consistently meeting acceptance criteria (precision ≤15%, accuracy 85-115%) across all matrices [1]. The percentage matrix factor was within 20% for all tissues, indicating minimal differential matrix effect between the IS and the analyte despite the complex composition of fecal and tissue homogenates. This multi-matrix suitability is not guaranteed for structural analog IS approaches, which often show matrix-dependent extraction recovery and ionization efficiency that diverge from the target analyte, especially in lipid-rich tissues [2]. The deuterated IS thus provides a unified assay platform for comprehensive ADME studies without requiring matrix-specific IS adjustments.

Multi-matrix bioanalysis Preclinical pharmacokinetics Tissue distribution

Application Scenarios: Where Procurement of SN-38-d3 Glucuronide Provides Maximum Scientific and Operational Value


Clinical Therapeutic Drug Monitoring (TDM) of Irinotecan in Oncology Patients

In clinical TDM programs for colorectal, pancreatic, or neuroblastoma patients receiving irinotecan, SN-38G-d3 is the essential IS for simultaneous quantification of irinotecan and its three major metabolites (SN-38, SN-38G, APC) from a single plasma sample [1]. The demonstrated accuracy (96.2–98.9% for SN-38G) and precision (≤15% RSD) meet the stringent requirements of clinical PK reporting and dose individualization algorithms based on the biliary index (SN-38G AUC / SN-38 AUC ratio) [2]. The ISO 17034-certified CRM format supports CLIA/CAP laboratory accreditation requirements, with a 3-year shelf-life reducing re-qualification frequency.

Preclinical GLP Pharmacokinetic and Tissue Distribution Studies of Irinotecan Formulations

For CROs and pharmaceutical sponsors conducting GLP-compliant pharmacokinetic studies in rodents or large animals, SN-38G-d3 enables a single-IS, multi-matrix UPLC-MS/MS assay covering plasma, urine, feces, liver, and kidney [3]. The method's LLOQ of <25 nM in all matrices ensures adequate sensitivity for characterizing the terminal elimination phase of SN-38G. Procuring the deuterated IS avoids the need for β-glucuronidase deconjugation and indirect quantification via SN-38, which introduces inter-laboratory variability and reduces throughput.

Pharmacogenetic Studies of UGT1A1 Polymorphism Effects on Irinotecan Metabolism

Population pharmacokinetic-pharmacogenetic studies investigating the impact of UGT1A1*28 and other polymorphisms on SN-38 glucuronidation capacity require highly accurate SN-38G exposure metrics (AUC, Cmax) to establish genotype-phenotype correlations [4]. The matched deuterated IS minimizes analytical variability that could confound the detection of pharmacogenetic effects, which are often moderate (e.g., 20-40% difference in SN-38G metabolic ratio between UGT1A1*1/*1 and *28/*28 genotypes). The +3 Da mass difference provides sufficient separation to prevent isotopic interference in these quantitative analyses.

Regulatory Bioanalysis Supporting Irinotecan Abbreviated New Drug Applications (ANDAs) and Biosimilars

For generic pharmaceutical companies developing irinotecan liposomal or conventional formulations requiring bioequivalence studies, the use of ISO 17034-certified SN-38G-d3 CRM provides auditable metrological traceability as required by FDA Guidance for Industry on Bioanalytical Method Validation (2018, updated per ICH M10) [5]. The full characterization package (NMR, MS, HPLC, etc.) supplied with the CRM reduces the analytical documentation burden during pre-approval inspections, potentially accelerating ANDA review timelines.

Quote Request

Request a Quote for SN-38-d3 Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.